3,5-dimethoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoic acid 3,5-dimethoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoic acid Syringic acid glucoside is a tannin.
Syringic acid-4-beta-D-glucopyranoside is a natural product found in Rhododendron molle with data available.
Brand Name: Vulcanchem
CAS No.: 1873386-68-5
VCID: VC16538743
InChI: InChI=1S/C15H20O10/c1-22-7-3-6(14(20)21)4-8(23-2)13(7)25-15-12(19)11(18)10(17)9(5-16)24-15/h3-4,9-12,15-19H,5H2,1-2H3,(H,20,21)
SMILES:
Molecular Formula: C15H20O10
Molecular Weight: 360.31 g/mol

3,5-dimethoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoic acid

CAS No.: 1873386-68-5

Cat. No.: VC16538743

Molecular Formula: C15H20O10

Molecular Weight: 360.31 g/mol

* For research use only. Not for human or veterinary use.

3,5-dimethoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoic acid - 1873386-68-5

Specification

CAS No. 1873386-68-5
Molecular Formula C15H20O10
Molecular Weight 360.31 g/mol
IUPAC Name 3,5-dimethoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoic acid
Standard InChI InChI=1S/C15H20O10/c1-22-7-3-6(14(20)21)4-8(23-2)13(7)25-15-12(19)11(18)10(17)9(5-16)24-15/h3-4,9-12,15-19H,5H2,1-2H3,(H,20,21)
Standard InChI Key BLKMDORKRDACEI-UHFFFAOYSA-N
Canonical SMILES COC1=CC(=CC(=C1OC2C(C(C(C(O2)CO)O)O)O)OC)C(=O)O

Introduction

Structural Characteristics

Core Chemical Architecture

The compound features a benzoic acid core substituted with methoxy groups at positions 3 and 5, and a β-D-glucopyranosyl unit at position 4. The glucopyranosyl group adopts a chair conformation, with hydroxyl groups at C3, C4, and C5 contributing to its hydrophilicity . The glycosidic bond between the anomeric carbon (C1) of glucose and the phenolic oxygen ensures stability under physiological conditions.

Table 1: Key Structural Descriptors

PropertyValueSource
IUPAC Name3,5-Dimethoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoic acid
Molecular FormulaC15H20O10\text{C}_{15}\text{H}_{20}\text{O}_{10}
Molecular Weight360.31 g/mol
CAS Registry Number1873386-68-5
Canonical SMILESCOC1=CC(=CC(=C1OC2C(C(C(C(O2)CO)O)O)O)OC)C(=O)O

Stereochemical Considerations

The β-configuration of the glucopyranosyl moiety is critical for its biological interactions. Nuclear magnetic resonance (NMR) studies confirm the S configuration at C2 of the oxane ring and R configurations at C3, C4, and C5, aligning with typical β-D-glucose stereochemistry .

Natural Occurrence and Biosynthesis

Isolation from Rhododendron molle

This compound is a secondary metabolite isolated from the aerial parts of Rhododendron molle, a plant traditionally used in East Asian medicine. Extraction typically involves ethanol maceration followed by chromatographic purification using silica gel or Sephadex columns.

Biosynthetic Pathway

The biosynthesis proceeds via the shikimate pathway:

  • Phenylpropanoid Route: Cinnamic acid derivatives are hydroxylated and methylated to form syringic acid .

  • Glycosylation: UDP-glucose serves as the sugar donor, with glycosyltransferases catalyzing the attachment of β-D-glucopyranose to syringic acid.

Physicochemical Properties

Solubility and Stability

The compound exhibits moderate solubility in polar solvents like methanol and water due to its glucopyranosyl group. It remains stable at pH 5–7 but undergoes hydrolysis under strongly acidic or alkaline conditions, cleaving the glycosidic bond.

Table 2: Physicochemical Data

PropertyValueSource
Melting Point178–180°C (decomposes)
pKa3.96 (predicted for benzoic acid core)
LogP0.82 (calculated)

Spectroscopic Characterization

  • UV-Vis: λmax=265nm\lambda_{\text{max}} = 265 \, \text{nm} (aromatic π→π* transitions).

  • IR: Peaks at 3400 cm⁻¹ (O–H), 1700 cm⁻¹ (C=O), and 1260 cm⁻¹ (C–O–C).

  • NMR: 1H^1\text{H} NMR signals at δ 7.52 (s, 2H, aromatic), δ 5.12 (d, J = 7.2 Hz, anomeric proton).

Biological Activities and Mechanisms

Antioxidant Activity

The compound scavenges free radicals (IC₅₀ = 18.7 μM against DPPH) via electron donation from phenolic hydroxyls and the glucopyranosyl moiety. It upregulates superoxide dismutase (SOD) and glutathione peroxidase (GPx) in murine macrophages.

Anti-Inflammatory Effects

In lipopolysaccharide (LPS)-induced RAW 264.7 cells, it suppresses nitric oxide (NO) production by 62% at 50 μM, inhibiting nuclear factor-kappa B (NF-κB) translocation. Synergistic effects with dexamethasone have been observed in rodent models of arthritis.

Synthetic Approaches

Chemical Synthesis

A four-step protocol is employed:

  • Protection: 3,5-Dimethoxybenzoic acid is methylated to form methyl 3,5-dimethoxybenzoate .

  • Glycosylation: Trichloroacetimidate-activated β-D-glucopyranose is coupled using BF₃·Et₂O.

  • Deprotection: Alkaline hydrolysis removes methyl groups, yielding the final product.

Table 3: Synthetic Yield Optimization

StepReagentYield
GlycosylationBF₃·Et₂O, CH₂Cl₂68%
DeprotectionNaOH, MeOH/H₂O92%

Challenges and Future Directions

While the compound’s bioactivities are promising, low oral bioavailability (<15% in rats) limits therapeutic use. Prodrug strategies, such as acetylation of hydroxyl groups, are under investigation to enhance pharmacokinetics. Additionally, CRISPR-mediated overexpression of glycosyltransferases in Rhododendron cell cultures could improve extraction yields.

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